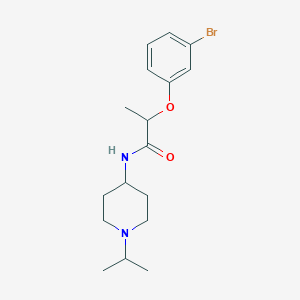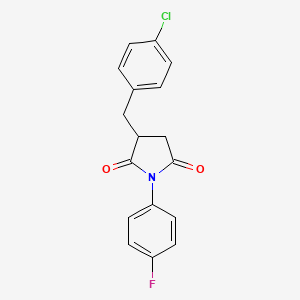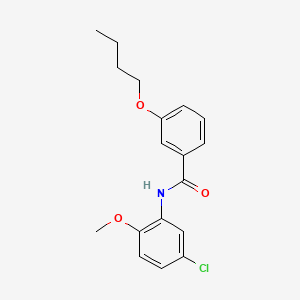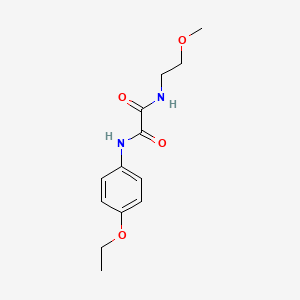
2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide, also known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BPP belongs to the class of piperidine derivatives and has been found to possess a wide range of pharmacological properties.
Mechanism of Action
The exact mechanism of action of 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide is not fully understood, but it is believed to act primarily as a kappa opioid receptor agonist. 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has also been found to modulate the activity of other neurotransmitter systems such as dopamine and serotonin, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been found to induce a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has also been found to affect the cardiovascular system, causing changes in blood pressure and heart rate. Additionally, 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to have a significant impact on the immune system, with studies suggesting that it may have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide offers several advantages for laboratory experiments, including its high potency and selectivity for the kappa opioid receptor. However, 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide also has some limitations, including its relatively short half-life and the potential for tolerance and dependence with prolonged use.
Future Directions
There are several potential future directions for research on 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide. One area of interest is the development of novel analogs of 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide in various disease states, such as chronic pain and addiction. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide and its effects on various physiological systems.
Synthesis Methods
The synthesis of 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide involves the reaction of 3-bromophenol with N-isopropylpiperidine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with 3-chloropropanoyl chloride to form 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide.
Scientific Research Applications
2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been extensively studied for its potential applications in various therapeutic areas such as pain management, addiction treatment, and neurodegenerative disorders. Several studies have shown that 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide exhibits potent analgesic effects and can effectively reduce pain sensitivity in animal models. 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has also been found to reduce drug-seeking behavior in rats, suggesting its potential use in addiction treatment.
properties
IUPAC Name |
2-(3-bromophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O2/c1-12(2)20-9-7-15(8-10-20)19-17(21)13(3)22-16-6-4-5-14(18)11-16/h4-6,11-13,15H,7-10H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLOVPHMUJQAGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C(C)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B5184595.png)

![2-amino-5-(3,4-dimethoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B5184610.png)
![5-cyclopentyl-3-(2,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5184613.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5184618.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine](/img/structure/B5184630.png)
![4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5184637.png)
![methyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5184646.png)

![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5184681.png)
![N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1-butanamine](/img/structure/B5184685.png)
![1-[(dimethylamino)sulfonyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B5184689.png)
